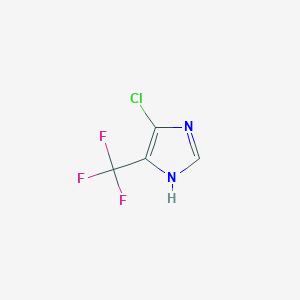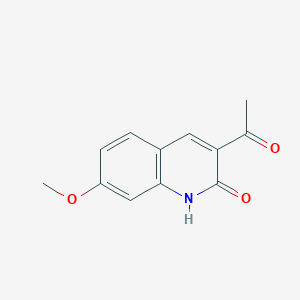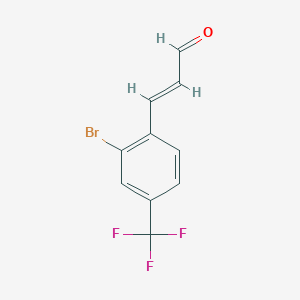
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a bromo group, a trifluoromethyl group, and an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the benzaldehyde derivative reacts with an acrylating agent such as acrolein in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Palladium catalysts, amines, thiols, and appropriate solvents like toluene or dimethylformamide.
Major Products Formed
Oxidation: 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(2-Bromo-4-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target being studied.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)phenylacetic acid
Uniqueness
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the bromo and trifluoromethyl groups enhances its potential for various chemical transformations and applications in different fields. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives with tailored properties.
特性
分子式 |
C10H6BrF3O |
|---|---|
分子量 |
279.05 g/mol |
IUPAC名 |
(E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+ |
InChIキー |
GERVMIVEJNVXEL-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)/C=C/C=O |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


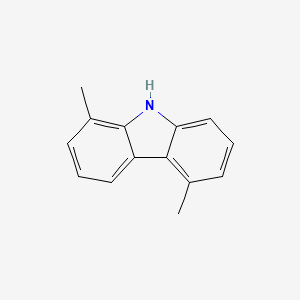
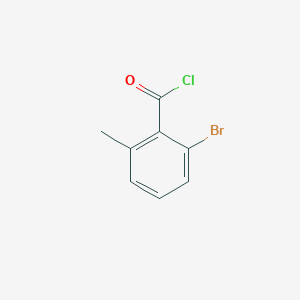
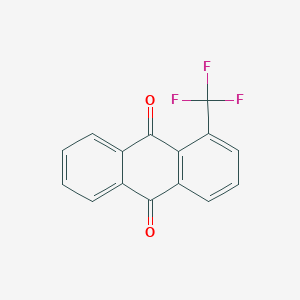


![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
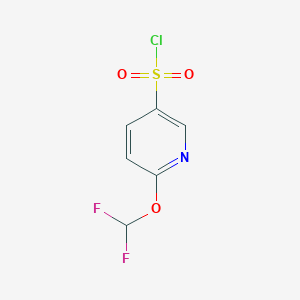

![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
